(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol
Brand Name: Vulcanchem
CAS No.: 109527-45-9
VCID: VC3850674
InChI: InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m0/s1
SMILES: CC(C)(C1CCCCC1O)C2=CC=CC=C2
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol

CAS No.: 109527-45-9

Cat. No.: VC3850674

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol - 109527-45-9

Specification

CAS No. 109527-45-9
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name (1S,2R)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Standard InChI InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m0/s1
Standard InChI Key CTYOSJAXQPHWCK-KBPBESRZSA-N
Isomeric SMILES CC(C)([C@H]1CCCC[C@@H]1O)C2=CC=CC=C2
SMILES CC(C)(C1CCCCC1O)C2=CC=CC=C2
Canonical SMILES CC(C)(C1CCCCC1O)C2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol features a cyclohexanol backbone substituted at the C2 position by a 1-methyl-1-phenylethyl group. The trans configuration between the hydroxyl group (C1) and the bulky substituent (C2) creates a rigid chiral environment, as confirmed by its IUPAC name (1S,2R)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₅H₂₂O
Molecular Weight218.33 g/mol
Density1.026 g/mL at 25°C
Boiling Point300°C
Refractive Index (n²⁰/D)1.541
Optical Rotation+55° to +61° (C=1 in Methanol)

The stereochemistry is defined by the (1S,2R) configuration, with the hydroxyl group and 1-methyl-1-phenylethyl substituent occupying equatorial positions to minimize steric strain . This spatial arrangement enhances its utility in asymmetric induction by providing a well-defined chiral pocket .

Synthesis and Manufacturing

Industrial Production Considerations

  • Purity Specifications: ≥95% chemical purity, with enantiomeric excess (ee) ≥98% for catalytic applications .

  • Storage: Stable under inert gas at -20°C, with degradation observed upon prolonged exposure to light or moisture .

Applications in Asymmetric Synthesis

Chiral Auxiliary Performance

The compound’s bulky tert-phenylethyl group enables superior stereocontrol compared to traditional auxiliaries:

Reaction TypeEnantiomeric Excess (ee)Comparative Auxiliary
Aldol Condensation92%Menthol (85%)
Diels-Alder Cycloaddition88%8-Phenylmenthol (82%)
Epoxidation95%Chiral Oxazaborolidine (90%)

Data aggregated from demonstrate its efficacy in inducing axial chirality, particularly in reactions requiring hindered transition states.

Future Research Directions

Synthetic Optimization

  • Continuous Flow Chemistry: Microreactor systems to enhance Grignard reaction efficiency and reduce racemization.

  • Biocatalytic Routes: Engineered ketoreductases for enantioselective cyclohexanol functionalization.

Expanded Applications

  • Organocatalysis: As a chiral scaffold for thiourea-based hydrogen-bonding catalysts .

  • Liquid Crystal Synthesis: Incorporating the rigid terphenyl moiety into mesogenic compounds .

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